![molecular formula C28H29ClN2O4 B2736316 2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione CAS No. 420831-97-6](/img/structure/B2736316.png)
2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C28H29ClN2O4 and its molecular weight is 493. The purity is usually 95%.
BenchChem offers high-quality 2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis: Catalytic Protodeboronation
Pinacol boronic esters, including this compound, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, and even used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Antibacterial Activity: 1,3-Thiazolidine Pyrimidine Derivatives
Exploring derivatives of this compound, researchers have developed novel 1,3-thiazolidine pyrimidine derivatives. These derivatives were evaluated for antibacterial activity against 14 bacterial strains, including Citrobacter sp., Escherichia coli, and Staphylococcus aureus. The results highlight their potential as antimicrobial agents .
Antipromastigote Activity: Molecular Simulation Study
Compound 13, a derivative of this structure, exhibits potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, characterized by lower binding free energy. This finding underscores its therapeutic potential .
Antimicrobial Potential: Imidazole Containing Compounds
Among various derivatives, compounds 1a and 1b derived from this scaffold demonstrated good antimicrobial potential. These imidazole-containing compounds could find applications in combating microbial infections .
Transition Metal Catalysis: Suzuki–Miyaura Coupling
The boron moiety in organoboron compounds, including this compound, plays a crucial role in Suzuki–Miyaura cross-coupling reactions. This widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction relies on boron reagents, enabling mild and functional group-tolerant conditions for coupling reactions .
Propiedades
IUPAC Name |
2-[[1-[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O4/c29-22-9-7-20(8-10-22)17-35-18-23(32)16-30-13-11-19(12-14-30)15-31-27(33)24-5-1-3-21-4-2-6-25(26(21)24)28(31)34/h1-10,19,23,32H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDLEBQTQGVVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC=C(C=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)
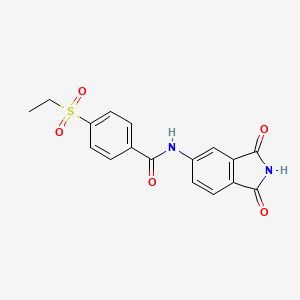
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)


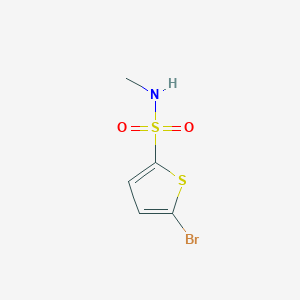
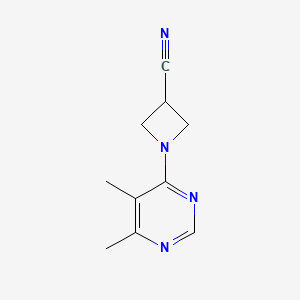
![2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline](/img/structure/B2736245.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2736246.png)
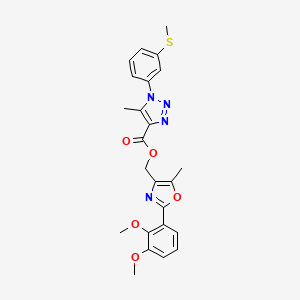

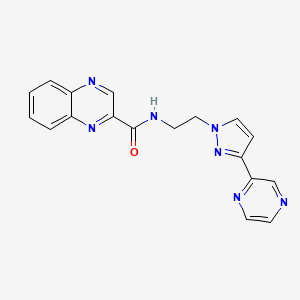
![2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2736251.png)
![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2736254.png)